molecular formula C6H5BrIN B055624 3-Bromo-5-(iodomethyl)pyridine CAS No. 120276-48-4

3-Bromo-5-(iodomethyl)pyridine

Cat. No. B055624
CAS RN: 120276-48-4
M. Wt: 297.92 g/mol
InChI Key: OAETZNCCQPFSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(iodomethyl)pyridine is a heterocyclic organic compound that contains both bromine and iodine atoms. It is widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 3-Bromo-5-(iodomethyl)pyridine is not fully understood. However, it is known to act as an electrophile due to the presence of both bromine and iodine atoms. It can undergo various reactions such as nucleophilic substitution, palladium-catalyzed coupling, and Suzuki-Miyaura cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Bromo-5-(iodomethyl)pyridine. However, it has been reported to exhibit antitumor and antiviral activities. It is also known to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Bromo-5-(iodomethyl)pyridine in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and in the development of pharmaceuticals and agrochemicals. However, one limitation is its potential toxicity and the need for proper handling and disposal.

Future Directions

There are many future directions for the use of 3-Bromo-5-(iodomethyl)pyridine in scientific research. One direction is the development of new pharmaceuticals and agrochemicals. Another direction is the synthesis of new heterocyclic compounds for use in materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 3-Bromo-5-(iodomethyl)pyridine.
Conclusion:
In conclusion, 3-Bromo-5-(iodomethyl)pyridine is a versatile compound that has many applications in scientific research. Its unique chemical properties make it an important building block in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antitumor and antiviral activities. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 3-Bromo-5-(iodomethyl)pyridine can be achieved through the reaction of 3,5-dibromopyridine with iodomethane in the presence of a base such as potassium carbonate. This reaction yields 3-Bromo-5-(iodomethyl)pyridine as a yellow solid with a melting point of 68-70°C.

Scientific Research Applications

3-Bromo-5-(iodomethyl)pyridine is widely used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of heterocyclic compounds and in the synthesis of natural products. Furthermore, it is used in the development of pharmaceuticals and agrochemicals.

properties

CAS RN

120276-48-4

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

3-bromo-5-(iodomethyl)pyridine

InChI

InChI=1S/C6H5BrIN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2

InChI Key

OAETZNCCQPFSBL-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)CI

Canonical SMILES

C1=C(C=NC=C1Br)CI

synonyms

Pyridine, 3-bromo-5-(iodomethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.